Ethyl 6-methoxy-1H-indole-2-carboxylate
CAS No.: 15050-04-1
Cat. No.: VC20995710
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15050-04-1 |
---|---|
Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | ethyl 6-methoxy-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 |
Standard InChI Key | HYFAOIAKHGVBMX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC |
Introduction
Chemical Identity and Basic Properties
Ethyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic organic compound with established chemical identifiers and fundamental properties that facilitate its recognition and utilization in research settings.
Identification Parameters
The compound is cataloged with specific identifiers that enable unambiguous recognition across chemical databases and research publications.
Parameter | Value |
---|---|
CAS Registry Number | 15050-04-1 |
Molecular Formula | C₁₂H₁₃NO₃ |
Molecular Weight | 219.24 g/mol |
IUPAC Name | Ethyl 6-methoxy-1H-indole-2-carboxylate |
InChI | InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 |
InChIKey | HYFAOIAKHGVBMX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC |
The compound is also known by several synonyms including 6-Methoxy-1H-indole-2-carboxylic acid ethyl ester and 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester .
Structural Characteristics
Ethyl 6-methoxy-1H-indole-2-carboxylate features a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, forming the indole core. The compound's distinctive characteristics include:
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An indole nucleus with an N-H group at position 1
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An ethyl ester group (-COOC₂H₅) at position 2
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A methoxy group (-OCH₃) at position 6 of the indole ring
This structural arrangement contributes to the compound's potential for participating in hydrogen bonding interactions, particularly through the indole N-H group, which can serve as a hydrogen bond donor .
Physical Properties
While specific physical property data for ethyl 6-methoxy-1H-indole-2-carboxylate is somewhat limited in the literature, some properties can be inferred from closely related compounds and computational predictions:
Physical Property | Value/Description |
---|---|
Appearance | Crystalline solid |
Purity (Commercial) | Typically ≥97% |
Solubility | Soluble in organic solvents (ethanol, methanol, DMSO, chloroform) |
Estimated Boiling Point | Approximately 370°C at 760 mmHg |
Estimated Density | Approximately 1.3 g/cm³ |
These properties make the compound suitable for various laboratory applications and synthetic procedures .
Synthesis Methods
Ethyl 6-methoxy-1H-indole-2-carboxylate can be prepared through several synthetic routes, with the specific method often depending on the available starting materials and desired scale of production.
Fischer Indole Synthesis
The Fischer indole synthesis represents one of the classical approaches for constructing the indole ring system. For ethyl 6-methoxy-1H-indole-2-carboxylate, this would typically involve:
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Preparation of an appropriate phenylhydrazone from 4-methoxyphenylhydrazine and a suitable α-keto ester
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Acid-catalyzed cyclization to form the indole ring
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Subsequent esterification if required
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel approach offers another viable route and involves:
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Knoevenagel condensation of methyl 2-azidoacetate with an appropriately substituted benzaldehyde
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Thermolysis of the resulting methyl-2-azidocinnamate
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Electrophilic cyclization to form the indole-2-carboxylate
Direct Esterification Route
For laboratory-scale preparation, a direct esterification approach similar to that used for related compounds can be employed:
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Starting with 6-methoxy-1H-indole-2-carboxylic acid
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Reaction with thionyl chloride to form the acid chloride intermediate
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Subsequent reaction with ethanol to yield ethyl 6-methoxy-1H-indole-2-carboxylate
This method typically provides good yields (>90%) and relatively pure product that can be further purified by recrystallization .
Chemical Reactivity
The reactivity of ethyl 6-methoxy-1H-indole-2-carboxylate is dictated by its functional groups and their positions within the molecular framework.
Ester Group Reactions
The ethyl ester moiety at position 2 can undergo typical ester transformations:
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Hydrolysis: Conversion to 6-methoxy-1H-indole-2-carboxylic acid under basic or acidic conditions
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Transesterification: Exchange of the ethyl group with other alcohols
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Reduction: Formation of the corresponding alcohol using reducing agents like lithium aluminum hydride
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Amidation: Reaction with amines to form amide derivatives
Indole Ring Modifications
The indole nucleus offers several sites for potential modifications:
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N-1 position: Alkylation or acylation reactions
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C-3 position: Electrophilic substitution reactions (e.g., Friedel-Crafts acylation)
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C-6 methoxy group: Potential demethylation to form hydroxyl derivatives or replacement with other groups
Biological Activities and Applications
Ethyl 6-methoxy-1H-indole-2-carboxylate and related indole-2-carboxylate derivatives have been investigated for various biological activities and applications in medicinal chemistry.
Structure-Activity Relationships
The positioning of the methoxy group at C-6 and the ester functionality at C-2 contributes to the compound's biological profile. Studies on related compounds suggest:
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The indole N-H is often important for hydrogen bonding interactions with biological targets
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The ester group can serve as a hydrogen bond acceptor
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The methoxy substituent may influence lipophilicity and binding interactions
Research Applications
Beyond potential therapeutic applications, ethyl 6-methoxy-1H-indole-2-carboxylate serves several important functions in chemical research:
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As a building block for more complex heterocyclic compounds
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As an intermediate in the synthesis of bioactive molecules
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As a model compound for studying indole chemistry and reactivity patterns
Spectral and Analytical Data
Spectroscopic and analytical methods provide essential tools for characterizing and confirming the structure and purity of ethyl 6-methoxy-1H-indole-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected key signals in ¹H NMR spectroscopy for ethyl 6-methoxy-1H-indole-2-carboxylate include:
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Indole N-H: Broad singlet at approximately δ 9-10 ppm
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Aromatic protons: Multiple signals in the range of δ 6.5-7.5 ppm
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Methoxy group: Singlet at approximately δ 3.7-3.8 ppm
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Ethyl ester CH₂: Quartet at approximately δ 4.3-4.4 ppm
Mass Spectrometry
In mass spectrometry, the compound typically exhibits:
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Molecular ion peak at m/z 219 corresponding to the molecular weight
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Fragmentation patterns characteristic of indole derivatives with ester substituents
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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N-H stretching: Approximately 3300-3400 cm⁻¹
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C=O stretching (ester): Approximately 1700-1730 cm⁻¹
Comparative Analysis with Related Compounds
Ethyl 6-methoxy-1H-indole-2-carboxylate belongs to a family of indole-2-carboxylate derivatives that share structural similarities but differ in substituents and properties.
Comparison with Methyl 6-methoxy-1H-indole-2-carboxylate
The methyl ester analog differs primarily in the alkyl group of the ester functionality:
Parameter | Ethyl 6-methoxy-1H-indole-2-carboxylate | Methyl 6-methoxy-1H-indole-2-carboxylate |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₃ |
Molecular Weight | 219.24 g/mol | 205.21 g/mol |
Melting Point | Not widely reported | 117-119°C |
CAS Number | 15050-04-1 | 98081-83-5 |
The methyl ester is typically more readily hydrolyzed compared to the ethyl ester, which may influence their relative stabilities and applications .
Comparison with Substituted Derivatives
Substitution patterns on the indole ring significantly influence properties and activities:
Compound | Key Structural Difference | Potential Impact on Properties/Activity |
---|---|---|
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | Addition of amino group at C-6 and shift of methoxy to C-5 | Enhanced hydrogen bonding capability, altered electronic distribution |
Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate | Addition of chloro group and repositioning of methoxy | Increased lipophilicity, potential for halogen bonding interactions |
Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate | Additional substituents at C-3, C-5, and C-6 | Significantly altered electronic properties and steric environment |
These structural variations can lead to diverse chemical and biological profiles, highlighting the importance of substituent positioning in indole chemistry .
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